[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their antimicrobial, antioxidant, and anti-inflammatory properties . This particular compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 6-chloro-4-ethyl-2-oxo-2H-chromene-7-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and inflammatory conditions.
Industry: Utilized in the synthesis of photoactive materials and other specialized chemicals.
Mechanism of Action
The mechanism of action of [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yloxy]acetic acid: Similar structure but lacks the chloro and ethyl groups.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Contains a benzoate group instead of the acetic acid moiety.
Uniqueness
[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the chloro and ethyl groups enhances its antimicrobial and antioxidant properties compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-2-7-3-13(17)19-10-5-11(18-6-12(15)16)9(14)4-8(7)10/h3-5H,2,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKYZSYRLWUYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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